molecular formula C13H15N3O B1481520 (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098069-88-4

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1481520
CAS RN: 2098069-88-4
M. Wt: 229.28 g/mol
InChI Key: ZYBGGYBDVWYMPB-UHFFFAOYSA-N
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Description

“(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C10H13NO .


Synthesis Analysis

A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl substituted carbamates, which could potentially be applied to the synthesis of “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol”. This method utilizes easily accessible N-hetaryl ureas and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing various complexes and derivatives of pyrazole and pyridine compounds for structural and spectral analysis. For instance, Gloria Sairem et al. (2012) synthesized cyclic π-perimeter hydrocarbon platinum group metal complexes with pyrazole-derived ligands, providing insights into the structural characteristics of these compounds through spectral and single crystal XRD studies (Sairem et al., 2012). This research contributes to the understanding of complexation behavior and the potential for creating novel catalysts or functional materials.

Antimicrobial Activities

Several studies have focused on synthesizing pyrazoline and pyridine derivatives to evaluate their antimicrobial properties. Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives containing pyridin-4-yl)methanones, demonstrating significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).

Catalytic and Inhibition Activities

Research on pyrazole and pyridine derivatives extends to their application in catalysis and corrosion inhibition. A. Mouadili et al. (2013) investigated the catecholase activities of copper complexes with pyrazole and pyridine-based ligands, revealing how variations in ligand structure affect catalytic activity (Mouadili et al., 2013). K. Tebbji et al. (2005) studied the corrosion inhibition of steel by pyridine–pyrazole type compounds, demonstrating their efficiency as inhibitors, which could lead to applications in corrosion protection (Tebbji et al., 2005).

Anticancer Potential

Investigations into the potential anticancer applications of pyrazole-pyridine compounds have also been conducted. H. Bonacorso et al. (2014) synthesized a series of pyrazolyl-nicotinic acids and their derivatives, exploring their potential as scaffolds for anticancer agents (Bonacorso et al., 2014).

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBGGYBDVWYMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

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